c-Met inhibitor 1

Vue d'ensemble

Description

“c-Met inhibitor 1” is an inhibitor of the c-Met receptor signaling pathway, which is useful for the treatment of various types of cancer, including gastric, glioblastoma, and pancreatic cancer . It has been developed as a tyrosine kinase inhibitor that exhibits excellent anti-tumor activity by targeting c-Met and TRK .

Synthesis Analysis

The synthesis of c-Met inhibitors involves the design and evaluation of analogues for in vitro activity against c-Met and human cancer cell lines . For instance, thiazole/thiadiazole carboxamide-derived analogues have been synthesized and evaluated .Molecular Structure Analysis

The molecular structure of c-Met inhibitors is crucial for their function. The binding modes of these inhibitors with their ligands have been studied . The crystal structures of wild-type c-Met bound by type-I inhibitors have been reported .Chemical Reactions Analysis

C-Met inhibitors work by interrupting the signal through the activated MET receptor . They have shown significant inhibition on cancer cell proliferation and migration .Physical And Chemical Properties Analysis

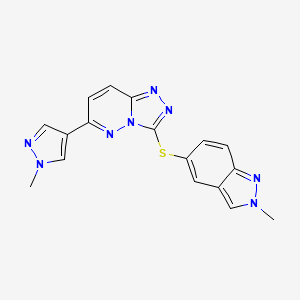

The molecular formula of c-Met inhibitor 1 is C17H14N8S, and its molecular weight is 362.4 g/mol . It has a complexity of 509 and a topological polar surface area of 104 Ų .Applications De Recherche Scientifique

Tumor Therapy

“c-Met inhibitor 1” has been developed and analyzed for its application in tumor therapy . It is used to treat specific abnormal targets in human tumor cells or tissues, and eliminate tumor cell-specific lesions by blocking signal and metabolic pathways . The inhibitor shows good kinase inhibitory activity .

Multitarget Tyrosine Kinase Inhibitor

This inhibitor has been used together with a multitarget tyrosine kinase inhibitor in tumor therapy . In an experiment, six compounds were screened, one of which was used as a positive control to evaluate the kinase inhibitory activity of candidate compounds .

Antibody–Drug Conjugates (ADCs)

The c-Met inhibitor has been used in the development of antibody–drug conjugates (ADCs) targeting c-Met in cancer therapy . ADCs are a new emerging class of cancer therapeutic agents that harness the target specificity of monoclonal antibodies (mAbs) to deliver highly potent small molecules to the tumor with minimal damage to normal cells .

Treatment of Non-Small Cell Lung Cancer (NSCLC)

The c-Met inhibitor has been used in the treatment of non-small cell lung cancer (NSCLC) . Preclinical studies in NSCLC xenograft models have shown that the combination of filazumab and an inhibitor of EGFR (erlotinib or cetuximab) shows better anticancer activity than single agents .

Hepatocellular Carcinoma (HCC)

The c-Met inhibitor plays an important role in the formation and development of hepatocellular carcinoma (HCC) and may be a promising therapeutic target .

Development of New c-Met Inhibitors

The c-Met inhibitor has been used in the development of new c-Met inhibitors . In an experiment, six compounds were screened, one of which was used as a positive control to evaluate the kinase inhibitory activity of candidate compounds .

Mécanisme D'action

- c-Met (Mesenchymal-to-Epithelial Transition Factor) : This receptor tyrosine kinase is overexpressed in various solid tumors. Its natural ligand is hepatocyte growth factor (HGF). Upon HGF binding, c-Met undergoes activation, leading to downstream signaling pathways involved in cell proliferation, angiogenesis, survival, and metastasis .

- Downstream Effects : By inhibiting c-Met, these compounds reduce tumor cell proliferation, angiogenesis, and metastasis .

- Signaling Pathways : c-Met activation triggers several signaling pathways, including Wnt/β-catenin, Ras/MAPK, PI3K/AKT, JAK/STAT, and SRC. Inhibition of c-Met disrupts these pathways, affecting cell behavior and survival .

- Impact on Bioavailability : High bioavailability ensures effective drug delivery to the target site .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Orientations Futures

Propriétés

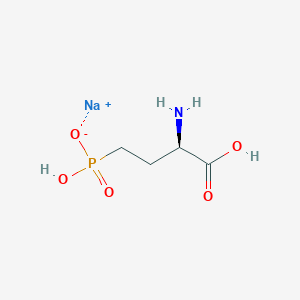

IUPAC Name |

3-(2-methylindazol-5-yl)sulfanyl-6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N8S/c1-23-10-12(8-18-23)15-5-6-16-19-20-17(25(16)22-15)26-13-3-4-14-11(7-13)9-24(2)21-14/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYXHZDNTBJUJNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NN3C(=NN=C3SC4=CC5=CN(N=C5C=C4)C)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

c-Met inhibitor 1 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q & A

Q1: What is the mechanism of action of c-Met inhibitor 1 (zgwatinib) and what are the downstream effects of its inhibition?

A1: c-Met inhibitor 1 (zgwatinib) is a potent and selective inhibitor of the c-Met receptor tyrosine kinase. [, ] While the provided abstracts do not describe the detailed mechanism of zgwatinib, they indicate that it binds to c-Met and blocks its kinase activity.

Q2: What are the challenges associated with developing selective c-Met inhibitors, and how did researchers address the issue of hERG inhibition in the case of zgwatinib?

A2: A common challenge in developing kinase inhibitors is achieving selectivity for the target kinase while minimizing off-target activity, particularly against the hERG potassium channel. Inhibition of hERG can lead to cardiac toxicity, a serious safety concern. The research on zgwatinib highlights this challenge, as initial studies identified significant toxicity associated with the compound. [] To address the hERG inhibition, researchers conducted a structure-activity relationship (SAR) campaign to modify the zgwatinib structure and reduce its hERG activity while maintaining its potency against c-Met. [] This approach led to the identification of compounds with improved safety profiles.

Q3: How does the concept of structure-activity relationship (SAR) apply to the development of c-Met inhibitors like zgwatinib?

A3: SAR studies are crucial in optimizing the potency, selectivity, and pharmacological properties of drug candidates. [, ] In the context of zgwatinib, researchers explored various structural modifications to the parent molecule. By systematically altering different parts of the molecule and evaluating the impact on c-Met inhibition and hERG activity, they gained insights into the key structural features responsible for target binding and selectivity. [] This information guided further optimization, leading to the discovery of new c-Met inhibitors with improved pharmacological profiles, such as compounds 11, 12, and 39, which showed potent c-Met inhibition while minimizing hERG activity. []

Q4: The research mentions patient-derived xenograft (PDX) models for evaluating c-Met inhibitors. Why are these models considered particularly relevant for studying c-Met-targeted therapies?

A4: PDX models are highly valuable for evaluating cancer therapies as they closely mimic the complexity and heterogeneity of human tumors. [] Unlike traditional cell line-based models, PDXs retain the tumor architecture, stromal interactions, and genetic makeup of the original patient tumor. [] This is particularly important for studying c-Met inhibitors because the c-Met pathway is often influenced by the tumor microenvironment. [] The response to c-Met inhibitors can vary depending on factors like c-Met expression levels, the presence of activating mutations, and the extent of HGF production by stromal cells. [] By utilizing PDX models, researchers can gain more accurate insights into the efficacy and potential resistance mechanisms of c-Met inhibitors in a clinically relevant setting.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[[(3R)-1-[(4-Chlorophenyl)methyl]-3-pyrrolidinyl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B1139086.png)

![2-hydroxy-4-[4-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid](/img/structure/B1139099.png)